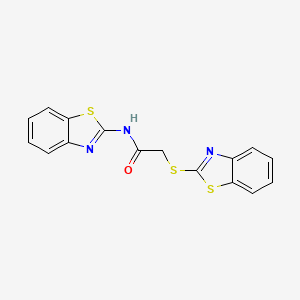

N-(1,3-benzothiazol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

Description

N-(1,3-Benzothiazol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide is a benzothiazole-derived compound featuring dual benzothiazole moieties linked via a sulfanylacetamide bridge. Benzothiazoles are heterocyclic systems renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS3/c20-14(19-15-17-10-5-1-3-7-12(10)22-15)9-21-16-18-11-6-2-4-8-13(11)23-16/h1-8H,9H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFMABOMZBBKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H16N4O2S2 |

| Molecular Weight | 384.5 g/mol |

| LogP | 3.5621 |

| Polar Surface Area | 72.673 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Biological Activities

Research indicates that compounds with a benzothiazole structure exhibit a wide range of biological activities, including:

- Anticancer Activity : Benzothiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain benzothiazole compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways .

- Antibacterial Properties : The compound has demonstrated significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

- Antifungal Effects : Similar to its antibacterial properties, this compound has shown efficacy against fungal pathogens by interfering with their metabolic processes .

- Anthelmintic Activity : Some studies have highlighted the potential use of benzothiazoles in treating parasitic infections due to their ability to disrupt the life cycle of helminths .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Induction of Apoptosis : It has been observed that certain derivatives can trigger programmed cell death in cancer cells through the activation of caspases and other apoptotic pathways .

- Interference with DNA Replication : Some studies suggest that benzothiazole derivatives can bind to DNA and inhibit replication processes critical for cell division .

Case Studies

Several case studies have investigated the efficacy and safety profiles of benzothiazole derivatives:

- A study published in Acta Crystallographica highlighted the structural analysis and biological evaluation of N-(1,3-benzothiazol-2-yl)acetamide derivatives, revealing promising anticancer properties against breast cancer cell lines .

- Another research article focused on the antibacterial effects of various benzothiazole compounds against multi-drug resistant strains, demonstrating significant inhibition zones in agar diffusion assays .

Scientific Research Applications

Antimicrobial Properties

Benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide, have shown promising antimicrobial activity against a range of pathogens. The compound has been particularly noted for its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate to High |

| Gram-negative bacteria | Moderate |

This antimicrobial action is attributed to the compound's ability to inhibit critical enzymes involved in bacterial cell wall synthesis, disrupting the integrity of the bacterial cell.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins and interference with signaling pathways critical for cancer cell survival. This suggests potential applications in cancer therapy.

Synthesis Routes

The synthesis of this compound can be achieved through various chemical reactions involving benzothiazole derivatives. These synthetic methods often focus on optimizing yield and purity while minimizing environmental impact.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzothiazole derivatives demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, highlighting its potential as a lead compound in antibiotic development.

Case Study: Anticancer Properties

In another research endeavor focusing on anticancer activity, this compound was tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The study concluded that further exploration into its mechanisms could lead to novel cancer therapies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl sulfur atom in the benzothiazole ring acts as a nucleophile, enabling substitution reactions. For structurally similar compounds (e.g., 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide), nucleophilic substitution occurs under basic or acidic conditions with electrophiles like alkyl halides or acylating agents.

-

Reaction Conditions :

-

Catalysts: Pyridine or triethylamine.

-

Solvents: Dichloromethane or ethanol.

-

-

Example : Reaction with benzyl bromide could yield alkylated derivatives, though specific data for this compound is limited.

Condensation Reactions

The acetamide group participates in condensation reactions, forming Schiff bases or similar products. For instance, related compounds undergo condensation with aldehydes (e.g., 3-nitrobenzaldehyde) to generate imine derivatives .

-

Reaction Conditions :

-

Acidic or basic catalysis.

-

Solvents: Ethanol or methanol.

-

-

Example : Reaction with aromatic aldehydes could produce novel Schiff bases, as observed in analogous studies .

Oxidation and Reduction

While direct data for this compound is unavailable, similar sulfanyl-containing benzothiazoles undergo oxidation (e.g., with H₂O₂ or KMnO₄) to form sulfinyl (S=O) or sulfonyl (SO₂) derivatives. Reduction (e.g., with NaBH₄ or LiAlH₄) may convert sulfanyl groups to thiols.

-

Oxidation :

-

Reduction :

Hydrolysis

The acetamide group may hydrolyze to form carboxylic acids under acidic or basic conditions, though this reaction is less documented for benzothiazole derivatives.

-

Conditions :

-

Strong acids (e.g., HCl) or bases (e.g., NaOH).

-

Elevated temperatures.

-

Cross-Coupling Reactions

Benzothiazole derivatives are known to participate in cross-coupling reactions (e.g., Suzuki or Heck), though specific data for this compound’s sulfanyl group is scarce.

Comparison of Reaction Types

| Reaction Type | Key Reagents/Conditions | Expected Products |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, pyridine, CH₂Cl₂ | Alkylated derivatives |

| Condensation | Aldehydes, acidic/basic catalysts, ethanol | Schiff bases or imine derivatives |

| Oxidation | H₂O₂, KMnO₄, acidic conditions | Sulfinyl/sulfonyl derivatives |

| Reduction | NaBH₄, LiAlH₄, ethanol | Thiol derivatives |

Research Findings and Mechanistic Insights

-

Reactivity of Functional Groups :

The benzothiazole sulfanyl group’s nucleophilicity and the acetamide’s electrophilic carbonyl group drive its reactivity. For instance, similar compounds show anti-inflammatory and anti-cancer activity via enzyme inhibition . -

Analytical Methods :

Reactions are typically monitored via TLC, NMR, and HPLC to ensure purity.

Comparison with Similar Compounds

Key Observations :

- Electronic and Steric Effects : The trifluoromethyl and trimethoxyphenyl groups in the CK-1δ inhibitor (BTA) enhance binding affinity (pIC50 = 7.8) due to electron-withdrawing and donating effects . In contrast, the dual benzothiazole groups in the target compound may improve π-π interactions but could increase steric hindrance.

- Bioactivity Correlation : Pyridinylpiperazine derivatives (e.g., BZ-II) exhibit anticancer activity with high synthetic yields (87.4%) and distinct FT-IR carbonyl peaks (1612–1705 cm⁻¹) . The target compound’s dual benzothiazole structure may similarly favor interactions with kinase domains or DNA.

Anticancer Activity

Antimicrobial Activity

- BTC-a: N-(1,3-benzothiazol-2-yl)-2-(pyrimidin-2-yl amino)acetamide showed minimal activity against gram-negative bacteria, highlighting the sensitivity of bioactivity to substituent choice .

- Sulfonamide Derivatives: 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives displayed broad-spectrum activity against B. subtilis, E. coli, and C. albicans .

Anticonvulsant Activity

Q & A

Q. What are the standard synthetic routes for N-(1,3-benzothiazol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via coupling reactions between benzothiazol-2-amine derivatives and acylating agents. For example, describes refluxing 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in CHCl₃ for 6 hours, followed by crystallization from ethanol (yield: 22%) . To optimize yields, consider adjusting stoichiometry (e.g., excess amine), solvent choice (polar aprotic solvents may enhance reactivity), and temperature control during reflux. highlights carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base, achieving crystallization via slow evaporation from methanol/acetone .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR (e.g., DMSO-d₆ at 304 K, δ = 1.52–7.73 ppm for adamantyl and benzothiazole protons) .

- IR spectroscopy (e.g., ν = 1668 cm⁻¹ for amide C=O stretch) .

- X-ray crystallography to resolve planar acetamide fragments and gauche conformations of substituents (e.g., triclinic P1 space group, R factor = 0.039) .

- Elemental analysis (e.g., C, H, N percentages within ±0.06% of theoretical values) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonds, S···S contacts) influence the crystal packing and stability of this compound?

X-ray studies reveal that H-bonded dimers form via N–H⋯N interactions (2.86–2.89 Å), while non-classical C–H⋯O bonds (2.57–2.63 Å) and S···S interactions (3.622 Å) stabilize ribbons along the [100] axis . These interactions dictate solubility and melting behavior (m.p. = 485–486 K) . Comparative analysis of derivatives (e.g., dichlorophenyl analogs) shows that substituents alter dihedral angles (e.g., 79.7° twist between dichlorophenyl and thiazol rings), affecting lattice energy .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for benzothiazole acetamides?

Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility. For example, notes planar acetamide fragments in crystals but potential gauche conformations in solution. To reconcile this, use variable-temperature NMR to probe dynamic behavior and DFT calculations to model energy minima . Cross-validate with IR data (amide I/II bands) to confirm hydrogen-bonding patterns .

Q. How can computational methods (e.g., molecular docking, QSAR) predict the pharmacological activity of this compound?

Molecular docking studies (e.g., AutoDock Vina) using crystallographic coordinates can assess binding to targets like cyclooxygenase (COX), as suggested by ’s analgesic derivatives . Quantitative Structure-Activity Relationship (QSAR) models may link substituent electronegativity (e.g., chloro, methoxy groups) to bioactivity. For instance, electron-withdrawing groups on the benzothiazole ring enhance COX-2 inhibition in related compounds .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of benzothiazole acetamides?

- Enzyme inhibition assays : Measure IC₅₀ against COX-1/2 using colorimetric kits (e.g., prostaglandin E₂ quantification) .

- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2) to assess selectivity .

Q. How can synthetic byproducts or degradation products be identified and minimized?

Use LC-MS or HPLC (C18 column, acetonitrile/water gradient) to detect impurities. reports side products from incomplete coupling, mitigated by optimizing carbodiimide ratios and reaction time . Stability studies under accelerated conditions (40°C/75% RH) can identify hydrolytic degradation pathways (e.g., amide bond cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.